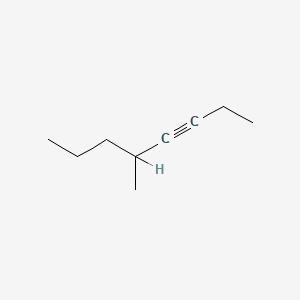

3-Octyne, 5-methyl-

Description

Historical Context of Alkyne Chemistry and Relevant Branched Alkynes

The study of alkynes, traditionally known as acetylenes, began with the simplest member, ethyne (B1235809) (acetylene), which was discovered in the 19th century. wikipedia.orgwou.edu Early research primarily focused on the reactions of terminal alkynes, particularly acetylene (B1199291) itself, due to its industrial importance as a fuel and a precursor for commodity chemicals like vinyl chloride. wikipedia.orgwou.edu The acidity of the terminal C-H bond was a key discovery, enabling the formation of acetylide anions. wikipedia.org This reactivity paved the way for one of the first reliable carbon-carbon bond-forming reactions: the alkylation of acetylides with alkyl halides, allowing for the synthesis of more complex, substituted alkynes. masterorganicchemistry.com

The development of methods to synthesize internal and branched alkynes marked a significant evolution in the field. While the alkylation of terminal alkynes could produce linear internal alkynes, the synthesis of branched structures like 5-methyloct-3-yne required more sophisticated strategies. doubtnut.com The synthesis of 3-octyne, for instance, can be achieved by reacting the sodium salt of 1-butyne (B89482) with 1-bromobutane. doubtnut.com Creating a branched structure like 5-methyloct-3-yne would necessitate a branched starting material or a regioselective addition to an existing chain.

The advent of transition-metal catalysis in the 20th century revolutionized alkyne chemistry. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provided a powerful and versatile method for the synthesis of internal alkynes, including those with branched substituents, from terminal alkynes and aryl or vinyl halides. organic-chemistry.org These advancements shifted the focus from the chemistry of simple, linear alkynes to the vast potential of structurally diverse and complex alkynes as key intermediates in organic synthesis.

Scope and Significance of Research on Internal Branched Alkynes

Internal branched alkynes like 5-methyloct-3-yne are of considerable significance in modern organic chemistry due to their utility as versatile synthetic intermediates. vulcanchem.com The presence of both a reactive triple bond and stereogenic centers (in the case of chiral branched alkynes) allows for the construction of complex molecular architectures with high degrees of control over stereochemistry.

A major area of research involves the use of internal alkynes in transition metal-catalyzed transformations. For example, rhodium and palladium catalysts can convert internal alkynes into π-allyl metal intermediates, which can then react with various nucleophiles. nih.govnih.gov This methodology is highly valuable for forming C-C and C-N bonds. The branching in the alkyne substrate can influence the regioselectivity of these reactions, allowing chemists to selectively form either linear or branched allylic products, which are themselves important building blocks. nih.govnih.gov

Furthermore, the stereoselective reduction of internal branched alkynes is a powerful tool for generating specific isomers of branched alkenes. For example, catalytic hydrogenation using Lindlar's catalyst typically yields the cis (or Z) alkene, while reduction with sodium in liquid ammonia (B1221849) produces the trans (or E) alkene. masterorganicchemistry.com This control is crucial in the synthesis of pharmaceuticals and natural products where the geometry of a double bond can dictate biological activity.

The ability to perform enantioselective reactions on these substrates is also a key research focus. Catalytic enantioselective reactions, such as hydroamination or the formation of all-carbon quaternary stereocenters, use chiral catalysts to convert achiral or racemic branched alkynes into single-enantiomer products. nih.govnih.gov This approach is highly atom-economical and provides efficient routes to complex, chiral molecules that are essential targets in materials science and medicinal chemistry. solubilityofthings.comhiroshima-u.ac.jp

Structure

3D Structure

Properties

CAS No. |

62108-33-2 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

5-methyloct-3-yne |

InChI |

InChI=1S/C9H16/c1-4-6-8-9(3)7-5-2/h9H,4-5,7H2,1-3H3 |

InChI Key |

KZPFAERNQBTVSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C#CCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyloct 3 Yne

Strategic Approaches to Carbon-Carbon Triple Bond Formation

The construction of the internal alkyne framework of 5-methyloct-3-yne can be achieved through several strategic synthetic routes. The most common and effective methods involve the formation of the carbon-carbon triple bond via alkylation of smaller alkyne precursors or through coupling reactions.

Alkylation Reactions of Terminal Alkynes (e.g., Acetylides)

A primary and versatile method for synthesizing substituted alkynes is through the alkylation of terminal alkynes. jove.comutexas.edu This approach involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, which then undergoes a nucleophilic substitution reaction (S_N2) with an appropriate alkyl halide. jove.comucalgary.ca

For the synthesis of 5-methyloct-3-yne, two main disconnection approaches can be envisioned:

Disconnection A: Reaction of 1-pentyne (B49018) acetylide with 2-bromopropane (B125204).

Disconnection B: Reaction of 3-methyl-1-butyne (B31179) acetylide with bromoethane.

Mechanism and Reaction Conditions: The reaction proceeds in two main steps. First, a strong base is used to deprotonate the terminal alkyne. jove.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic and effective choice for this purpose. jove.com Other strong bases like organolithium reagents (e.g., n-butyllithium) or sodium hydride can also be employed. utexas.edu The resulting acetylide anion is a potent nucleophile. jove.com

In the second step, the acetylide anion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the new carbon-carbon bond of the internal alkyne. jove.com For this S_N2 reaction to be efficient, primary or methyl halides are preferred. jove.comutexas.edu Secondary halides can lead to competing elimination (E2) reactions, reducing the yield of the desired alkyne. utexas.edulibretexts.org

A general reaction scheme is as follows:

Deprotonation: R-C≡CH + Base → R-C≡C⁻ + HB⁺

Alkylation: R-C≡C⁻ + R'-X → R-C≡C-R' + X⁻

Table 1: Alkylation Strategies for 5-Methyloct-3-yne Synthesis

| Disconnection | Terminal Alkyne | Alkylating Agent | Base | Solvent |

|---|---|---|---|---|

| A | 1-Pentyne | 2-Bromopropane | NaNH₂ | Liquid NH₃ |

| B | 3-Methyl-1-butyne | Bromoethane | n-BuLi | THF |

While the alkylation of acetylides is a powerful tool, the use of secondary halides like 2-bromopropane in Disconnection A can present challenges due to the potential for E2 elimination as a side reaction. libretexts.org Therefore, careful optimization of reaction conditions, such as temperature and choice of base, is crucial to maximize the yield of 5-methyloct-3-yne.

Coupling Reactions in the Formation of Substituted Octynes

Cross-coupling reactions offer another powerful avenue for the synthesis of disubstituted alkynes like 5-methyloct-3-yne. These reactions, often catalyzed by transition metals, allow for the direct coupling of two different carbon fragments.

Sonogashira Coupling: The Sonogashira coupling is a prominent method for forming C(sp²)-C(sp) or C(sp)-C(sp) bonds. organic-chemistry.orgresearchgate.net The classic Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

For synthesizing 5-methyloct-3-yne, a variation of the Sonogashira reaction, sometimes referred to as an acyl Sonogashira reaction followed by reduction, or a direct coupling of an alkynyl halide with an organometallic reagent could be employed. researchgate.netmdpi.com For instance, the coupling of a 1-pentynyl nucleophile with a 3-methylbutanoyl electrophile derivative or a related species could be a viable, albeit more complex, route.

Other Coupling Strategies: Recent advancements have led to the development of various copper-promoted or nickel-catalyzed coupling reactions for the synthesis of disubstituted alkynes. researchgate.netsioc-journal.cnwikipedia.org These methods can sometimes offer advantages in terms of cost, milder reaction conditions, or functional group tolerance. For example, nickel-catalyzed cross-couplings of alkynyl halides with organotitanium reagents have been shown to be highly efficient. researchgate.net

Table 2: Potential Coupling Reaction Components for 5-Methyloct-3-yne Synthesis

| Coupling Reaction | Alkyne Precursor | Alkyl Precursor | Catalyst System |

|---|---|---|---|

| Sonogashira-type | 1-Pentyne | 2-Iodopropane | Pd(PPh₃)₄ / CuI |

| Nickel-catalyzed | 1-Bromo-1-pentyne | Isopropyl organometallic | NiCl₂(dppp) |

These coupling reactions provide a modular approach to the synthesis of 5-methyloct-3-yne, allowing for the connection of pre-functionalized fragments.

Stereoselective Synthesis Pathways

Since 5-methyloct-3-yne possesses a chiral center at the C5 position, the development of stereoselective synthetic methods is of significant interest for accessing enantiomerically enriched or pure forms of the molecule.

Achieving stereoselectivity in the synthesis of chiral alkynes can be approached in several ways. One strategy involves the use of chiral starting materials. For example, a stereoselective synthesis could begin with a chiral alcohol, which is then converted to a suitable leaving group for subsequent alkylation or coupling.

Alternatively, asymmetric catalysis can be employed. While direct asymmetric alkylation of an achiral acetylide to create a chiral center can be challenging, recent advances in catalysis offer potential solutions. For instance, the use of chiral ligands with transition metal catalysts in coupling reactions can induce enantioselectivity. acs.orgnih.gov Research has shown that chiral ligands can effectively control the stereochemistry in the synthesis of other chiral alkynes. acs.orgresearchgate.net

A platinum-catalyzed atroposelective hydrosilylation of internal alkynes has been reported, showcasing the potential for creating chiral centers in alkyne-containing molecules through stereoselective additions across the triple bond. nih.gov Although this specific reaction produces styrenes, the underlying principle of using chiral catalysts to control stereochemistry during reactions involving alkynes is highly relevant.

Green Chemistry Principles in 5-Methyloct-3-yne Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. numberanalytics.com These principles can be applied to the synthesis of 5-methyloct-3-yne to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Use of Safer Solvents and Reagents: Traditional alkyne alkylation often uses liquid ammonia, which requires special handling. Exploring alternative, less hazardous solvents is an active area of research. Similarly, replacing stoichiometric strong bases with catalytic systems can reduce waste and improve safety.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Transition-metal-catalyzed coupling reactions are generally more environmentally friendly than stoichiometric methods. chim.it The development of more efficient and recyclable catalysts for alkyne synthesis is an ongoing goal. numberanalytics.com Furthermore, metal-free catalytic systems are gaining attention as a way to avoid the use of potentially toxic and expensive heavy metals. chim.itrsc.org

Electrosynthesis: Electrochemical methods offer a green alternative for synthesizing organic compounds. rsc.org Electrosynthesis can often be performed under mild conditions without the need for harsh reagents, using electricity as a clean oxidant or reductant. rsc.org The electrochemical synthesis of disubstituted alkynes from dihydrazones has been reported, demonstrating the potential of this technology in alkyne chemistry. acs.org

Table 3: Application of Green Chemistry Principles to 5-Methyloct-3-yne Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Atom Economy | Prioritizing addition-type reactions where possible in synthetic design. |

| Safer Solvents | Replacing hazardous solvents like liquid ammonia with greener alternatives. |

| Catalysis | Employing catalytic coupling reactions over stoichiometric methods. chim.it |

| Renewable Feedstocks | Investigating the use of biomass-derived starting materials. numberanalytics.com |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Waste Reduction | Designing syntheses with fewer steps and purification stages. |

By integrating these green chemistry principles, the synthesis of 5-methyloct-3-yne can be made more sustainable and efficient.

Mechanistic Investigations of 5 Methyloct 3 Yne Transformations

Alkyne Isomerization Processes

Isomerization reactions of alkynes are powerful tools for repositioning a triple bond within a carbon skeleton, enabling the synthesis of diverse molecular architectures.

The migration of the triple bond in 5-methyl-3-octyne to other internal positions can be catalyzed by various transition metal complexes. These reactions typically proceed through a series of steps involving the formation of metal-hydride species, which add across the alkyne to form a vinyl-metal intermediate. Subsequent β-hydride elimination and re-addition cycles can lead to the migration of the double bond and, consequently, the triple bond along the carbon chain. researchgate.netnih.govresearchgate.netnih.govd-nb.info The regioselectivity of this process is influenced by the stability of the intermediate vinyl-metal species and the steric environment around the triple bond. For 5-methyl-3-octyne, migration could potentially lead to isomers such as 5-methyl-2-octyne or 4-methyl-2-octyne, with the thermodynamic stability of the resulting alkyne influencing the final product distribution.

The alkyne zipper reaction describes the isomerization of an internal alkyne to a terminal alkyne, a synthetically valuable transformation. wikipedia.orgmdpi.comresearchgate.net This reaction is typically mediated by strong bases, such as potassium 3-aminopropylamide, which facilitate a series of deprotonation-reprotonation steps via allene (B1206475) intermediates, effectively "walking" the triple bond along the hydrocarbon chain to the terminus. wikipedia.org For 5-methyl-3-octyne, a zipper reaction would ultimately lead to the formation of 5-methyl-1-octyne. The mechanism involves the abstraction of a proton from a carbon adjacent to the alkyne, forming a propargyl anion which then isomerizes to an allene. wikipedia.org This process continues until the triple bond reaches the end of the chain, where it is trapped as a terminal acetylide. wikipedia.org The stereochemical control in such reactions is generally not a factor for the alkyne itself, but it is a critical consideration in subsequent transformations of the resulting terminal alkyne.

Addition Reactions to the Triple Bond

The electron-rich triple bond of 5-methyl-3-octyne is susceptible to a variety of addition reactions, which can proceed with high degrees of stereoselectivity and regioselectivity.

The hydrogenation of internal alkynes can yield either cis- or trans-alkenes depending on the reaction conditions.

Syn-Hydrogenation: Catalytic hydrogenation of 5-methyl-3-octyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms to the same face of the alkyne. This leads to the stereoselective formation of (Z)-5-methyl-3-octene. masterorganicchemistry.comlibretexts.org The catalyst surface plays a crucial role in delivering both hydrogen atoms from the same side. msu.edu

Anti-Hydrogenation: The reduction of 5-methyl-3-octyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures results in the anti-addition of hydrogen. masterorganicchemistry.com This dissolving metal reduction proceeds through a radical anion intermediate. The steric repulsion between the alkyl substituents favors a trans-configuration in the vinyl radical intermediate, leading to the formation of (E)-5-methyl-3-octene as the major product. masterorganicchemistry.com

The regioselectivity of hydrogenation is not a factor for symmetrical internal alkynes, but for unsymmetrical alkynes like 5-methyl-3-octyne, the electronic and steric properties of the substituents can influence the reaction rate, though the position of the resulting double bond is predetermined by the alkyne's structure.

The addition of hydrogen cyanide (hydrocyanation) across the triple bond of 5-methyl-3-octyne introduces a nitrile group, a versatile synthetic handle. This transformation can be catalyzed by transition metals or, more recently, by transition-metal-free systems. chemrxiv.orgacs.orgcsic.es In a transition-metal-free dual-catalytic system, a base can catalyze the isomerization of the alkyne to an allene intermediate, which then undergoes regioselective hydrocyanation. chemrxiv.org The regioselectivity is dictated by the catalyst system and the substitution pattern of the alkyne. chemrxiv.orgacs.org For 5-methyl-3-octyne, this could lead to the formation of either 2-cyano-5-methyl-3-octene or 3-cyano-5-methyl-3-octene, with the stereochemistry of the resulting alkene also being a critical aspect.

Other electrophilic additions to the alkyne can be initiated by reagents like halogens or protic acids. Nucleophilic additions, on the other hand, are also possible, particularly when the alkyne is activated by an electron-withdrawing group or through the formation of an acetylide. msu.edulibretexts.org The sp-hybridized carbons of the alkyne are more electrophilic than those of a corresponding alkene, making them susceptible to attack by nucleophiles. msu.edu

Catalytic Transformations Involving 5-Methyloct-3-yne

Beyond isomerization and simple addition reactions, 5-methyl-3-octyne can participate in a wide array of more complex catalytic transformations. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orguniovi.esresearchgate.net

Hydrofunctionalization: Metal-catalyzed hydrofunctionalization involves the addition of an E-H bond (where E can be carbon, oxygen, nitrogen, etc.) across the triple bond. uniovi.esresearchgate.netchinesechemsoc.org For instance, hydroboration-oxidation provides a route to ketones. The hydroboration of an unsymmetrical internal alkyne like 5-methyl-3-octyne with a bulky borane (B79455) reagent, followed by oxidation, would yield a mixture of ketones, namely 5-methyl-3-octanone and 5-methyl-4-octanone. libretexts.org The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. chinesechemsoc.orgx-mol.net

Hydroformylation: The rhodium-catalyzed hydroformylation-hydrogenation of internal alkynes can produce aliphatic aldehydes with high regioselectivity. nih.gov For 5-methyl-3-octyne, this tandem reaction could potentially yield a mixture of aldehydes depending on where the formyl group is introduced.

Cycloadditions: The triple bond of 5-methyl-3-octyne can participate in cycloaddition reactions to form various carbocyclic and heterocyclic compounds. These reactions are often catalyzed by transition metals and are a powerful method for building molecular complexity.

Below is a summary of potential transformations and the expected major products for 5-methyl-3-octyne.

Table 1: Summary of Mechanistic Pathways and Products for 5-Methyloct-3-yne

| Reaction Type | Reagents/Catalyst | Key Intermediate(s) | Major Product(s) |

|---|---|---|---|

| Alkyne Zipper Reaction | Potassium 3-aminopropylamide | Allenes, Propargyl anions | 5-Methyl-1-octyne |

| ***Syn*-Hydrogenation** | H₂, Lindlar's Catalyst | Surface-adsorbed alkyne | (Z)-5-Methyl-3-octene |

| ***Anti*-Hydrogenation** | Na or Li, liquid NH₃ | Radical anion, Vinyl radical | (E)-5-Methyl-3-octene |

| Hydroboration-Oxidation | 1. Bulky borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Vinylborane, Enol | Mixture of 5-Methyl-3-octanone and 5-Methyl-4-octanone | | Hydrocyanation (TM-free) | Base, Phosphine, HCN source | Allene | Mixture of regio- and stereoisomeric vinyl nitriles |

Advanced Spectroscopic Elucidation of 5 Methyloct 3 Yne Structure

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds such as 5-methyloct-3-yne. It provides critical information regarding the molecule's mass, elemental composition, and structural features through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M•+) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by numerous fragment ions, which provides a wealth of structural information. uni-saarland.de

For 5-methyloct-3-yne (molar mass: 124.22 g/mol ), the molecular ion [C9H16]•+ is expected at a mass-to-charge ratio (m/z) of 124. chemspider.com The fragmentation of internal alkynes under EI conditions is primarily driven by cleavage of the carbon-carbon bonds alpha (α) to the triple bond, which leads to the formation of resonance-stabilized propargyl cations. jove.com

In the case of 5-methyloct-3-yne, there are two primary α-cleavage points: the C2-C3 bond and the C5-C6 bond.

Cleavage of the bond between C4 and C5 is less favorable. However, cleavage of the bond between the chiral center (C5) and the adjacent methylene (B1212753) (C6) would lead to the loss of a propyl radical to form a cation at m/z 81.

Another significant fragmentation pathway involves the cleavage at the C5-C(methyl) bond, leading to the loss of a methyl radical (•CH3) and the formation of a cation at m/z 109.

Based on spectral database information, the most abundant fragment ions for 5-methyloct-3-yne are observed at m/z 67, 95, and 41. nih.gov A plausible fragmentation pathway can be proposed:

m/z 95: This ion likely results from the loss of an ethyl group (•C2H5), corresponding to the [M - 29]+ fragment. This cleavage occurs at the C5-C6 bond, with the loss of the propyl chain followed by rearrangement.

m/z 67: This prominent peak, often the base peak for similar alkynes, corresponds to the [C5H7]+ cation. It can be formed through more complex rearrangement and fragmentation processes.

m/z 41: This ion corresponds to the allyl cation [C3H5]+, a common fragment in the mass spectra of many aliphatic compounds resulting from various cleavage and rearrangement pathways.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 124 | [C9H16]•+ | C9H16 | Molecular Ion (M•+) |

| 95 | [C7H11]+ | C7H11 | Loss of an ethyl radical (•C2H5) from the molecular ion. |

| 67 | [C5H7]+ | C5H7 | A common and stable fragment for alkynes. |

| 41 | [C3H5]+ | C3H5 | Allyl cation, a common small fragment. |

In contrast, Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation. uni-saarland.de In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized first, and these ions then react with the analyte molecule, typically through proton transfer. This process imparts less energy to the analyte, leading to a spectrum with a much more abundant protonated molecule [M+H]+ (at m/z 125 for 5-methyloct-3-yne) and significantly fewer fragment ions. CI is therefore highly useful for confirming the molecular weight of a compound when the molecular ion is weak or absent in the EI spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). longdom.org While low-resolution mass spectrometry provides the nominal mass (integer mass), HRMS provides the exact mass, which is unique to a specific elemental formula.

The molecular formula for 5-methyloct-3-yne is C9H16. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the calculated monoisotopic mass of this compound is 124.125201 Da. chemspider.com

HRMS can readily distinguish C9H16 from other potential molecular formulas that have the same nominal mass of 124. For example, a compound containing oxygen, such as C8H12O, would have a nominal mass of 124 but a different exact mass. This capability is crucial for confirming the identity of a compound, especially when analyzing complex mixtures or identifying unknown substances. nih.gov

| Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |

|---|---|---|

| C9H16 | 124 | 124.125201 |

| C8H12O | 124 | 124.088615 |

| C7H8O2 | 124 | 124.052430 |

| C7H10N2 | 124 | 124.084400 |

Chiroptical Spectroscopy for Enantiomeric Characterization

The carbon atom at position 5 in 5-methyloct-3-yne is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propynyl (B12738560) group. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers: (R)-5-methyloct-3-yne and (S)-5-methyloct-3-yne.

Chiroptical spectroscopy techniques are essential for distinguishing between and characterizing enantiomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. acs.org The most common techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left- and right-circularly polarized UV-visible light by a chiral molecule. acs.org An ECD spectrum plots this difference (ΔA) against wavelength. The two enantiomers of 5-methyloct-3-yne would be expected to produce ECD spectra that are mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other at the same wavelengths. This makes ECD a definitive method for determining the absolute configuration of a chiral molecule, often by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov

Optical Rotation (OR): This is a measure of the rotation of the plane of plane-polarized light by a chiral substance. The two enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-).

While specific experimental chiroptical data for the enantiomers of 5-methyloct-3-yne are not widely reported, the principles of these techniques provide a clear pathway for their characterization and differentiation. The synthesis of enantiomerically pure samples would allow for their full chiroptical characterization.

| Compound Name | Structure | Chirality |

|---|---|---|

| (R)-5-methyloct-3-yne | Enantiomer R | Chiral |

| (S)-5-methyloct-3-yne | Enantiomer S | Chiral |

Computational and Theoretical Studies on 5 Methyloct 3 Yne

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods solve the Schrödinger equation, providing insights into bond lengths, bond angles, and electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like alkynes. acs.org DFT methods are used to model the electronic structure, not by calculating the complex wave function of a many-electron system, but by determining the electron density. acs.org

For alkyne systems, DFT is routinely applied to predict optimized geometries, vibrational frequencies (IR spectra), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. rsc.org Studies on various alkynes show that functionals like B3LYP are efficient for predicting spectra, while others like M06-2X may offer better descriptions of non-covalent interactions and reaction energies. acs.org The reactivity of the triple bond in alkynes, particularly in strained cyclic systems, has been successfully rationalized using conceptual DFT, which analyzes how bending the bond affects its electrophilic and nucleophilic character. rsc.org In the case of 5-methyloct-3-yne, the methyl substituent at the chiral center introduces steric effects that would influence its thermodynamic stability compared to linear octyne isomers, a factor that DFT calculations can quantify. vulcanchem.com

Table 1: Comparison of DFT Functionals for Vibrational Spectra Prediction This table illustrates the typical performance of different DFT methods in predicting vibrational frequencies for model compounds, as a basis for what could be expected for 5-methyloct-3-yne. The values are compared against experimental data where available.

| DFT Functional | Basis Set | Mean Absolute Error (cm⁻¹) vs. Experiment | Computational Cost |

| B3LYP | 6-31G(d) | ~15-30 | Low |

| M06-2X | 6-31+G(d,p) | ~10-20 | Medium |

| CAM-B3LYP | aug-cc-pVDZ | ~8-15 | High |

| MP2 | 6-311++G(d,p) | ~5-12 | Very High |

| Data is illustrative and based on general performance reported in studies such as those evaluating methods for hydrogen-bonded ions. acs.org |

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy for spectroscopic predictions. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are considered benchmark standards for calculating molecular properties. sci-hub.sempg.de

These high-level calculations are particularly valuable for predicting NMR chemical shifts and rotational constants from microwave spectroscopy. sci-hub.senih.gov For instance, detailed structural information for complexes involving propyne (B1212725) has been achieved by comparing experimental rotational constants with those predicted by ab initio calculations. nih.gov While a GC-MS and vapor-phase IR spectrum for 5-methyloct-3-yne are noted in the NIST database, detailed experimental and ab initio studies are lacking. nih.gov High-accuracy ab initio calculations on related azidoalkynes have demonstrated that methods like CCSD(T) are crucial for obtaining reliable NMR chemical shift predictions, as DFT results can sometimes be misleading for this class of compounds. sci-hub.se

Table 2: Predicted Spectroscopic Parameters for a Model Alkyne (Propyne) This table shows a comparison of experimental data with values predicted by ab initio methods for a simple alkyne, demonstrating the accuracy of these computational techniques.

| Spectroscopic Parameter | Experimental Value | Predicted Value (MP2/aug-cc-pVTZ) |

| Rotational Constant A (MHz) | 257734 | 257750 |

| Rotational Constant B (MHz) | 8545.87 | 8545.90 |

| ¹³C Chemical Shift (C≡) | ~68 ppm | ~69.5 ppm |

| ¹³C Chemical Shift (≡CH) | ~84 ppm | ~85.2 ppm |

| Data is conceptual, based on typical accuracies reported in the literature. sci-hub.senih.gov |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing deep mechanistic insight.

Alkynes are known to undergo a variety of isomerization reactions, including the migration of the triple bond along a carbon chain, often referred to as the "alkyne zipper" reaction. mdpi.com This process typically proceeds through carbanionic intermediates under basic conditions. mdpi.com Computational studies, often using DFT, can model the stepwise mechanism of such rearrangements, calculating the energy barriers for proton abstraction and tautomerization between acetylenic and allenic forms. mdpi.com

Other significant isomerization processes include metal-mediated alkyne-to-vinylidene transformations. researchgate.netrsc.org DFT calculations have been instrumental in elucidating these mechanisms, revealing that they can proceed through steps like the slippage of a π-bound alkyne to a σ-complex, followed by a 1,2-hydrogen shift. researchgate.netnih.gov The energy barriers for these steps are highly sensitive to the ligands on the metal center and the substituents on the alkyne, which computational models can effectively probe. nih.gov A similar approach could be used to model the potential isomerization pathways of 5-methyloct-3-yne, predicting its stability relative to other C₉H₁₆ isomers.

The addition of reagents across the triple bond of an unsymmetrical alkyne like 5-methyloct-3-yne can lead to different regioisomers. Predicting which isomer will be the major product is a central challenge in synthesis and a key application of computational chemistry. researchgate.net

DFT calculations are widely used to investigate the origins of regioselectivity in reactions such as hydroboration, cycloadditions, and metal-catalyzed couplings. acs.orgacs.orgnih.gov These studies typically involve locating the transition states for all possible reaction pathways (e.g., addition to C-3 versus C-4 of 5-methyloct-3-yne). The regioselectivity is then determined by the difference in the activation free energies (ΔΔG‡) of the competing pathways. nih.gov For simple alkynes, steric effects often dominate, with the incoming group favoring addition to the less hindered carbon of the triple bond. nih.gov Computational studies on nickel-catalyzed reductive couplings and copper-catalyzed hydroborations have shown that the bulkier substituent on the alkyne prefers to be distal to the forming C-C or C-B bond, a principle that would apply directly to 5-methyloct-3-yne. acs.orgnih.gov

Table 3: Illustrative Calculated Activation Barriers for Regioisomeric Pathways This table demonstrates how computational methods can predict the outcome of an addition reaction to an unsymmetrical alkyne by comparing the energy barriers for the formation of different products.

| Reaction Pathway | Reactant Alkyne | Transition State | ΔG‡ (kcal/mol) | Predicted Outcome |

| Path A (Addition to Cα) | 1-Phenylpropyne | TS-α | 11.2 | Minor Product |

| Path B (Addition to Cβ) | 1-Phenylpropyne | TS-β | 8.3 | Major Product |

| Data derived from a DFT study on Cu-catalyzed hydroboration of an internal alkyne. acs.org |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for studying static structures and reactions, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of flexible molecules over time. acs.org An MD simulation solves Newton's equations of motion for a system of atoms, revealing how a molecule flexes, rotates, and samples different shapes (conformers) at a given temperature. tandfonline.com

For a molecule like 5-methyloct-3-yne, with several rotatable single bonds, a multitude of conformations exist. scribd.com MD simulations, typically employing classical force fields, can be used to identify the most stable (lowest energy) conformers and the energy barriers between them. Although specific MD studies on 5-methyloct-3-yne were not found, the principles are well-established from studies on branched alkanes and other flexible molecules. tandfonline.comacs.org The simulations would likely show that conformations minimizing steric repulsion between the ethyl, propyl, and methyl groups around the chiral center are heavily favored. This type of analysis is crucial for understanding how molecular shape influences physical properties and interactions with other molecules or surfaces.

Exploration of 5 Methyloct 3 Yne Derivatives and Analogues

Design and Synthesis of Structurally Modified Alkynes

The design of derivatives based on the 5-methyl-3-octyne scaffold involves targeted modifications to introduce new functional groups or alter the carbon skeleton. These modifications are planned to imbue the molecule with specific reactive properties. For instance, the introduction of hydroxyl groups can create precursors for further functionalization or compounds with altered solubility profiles.

A key synthetic strategy for producing substituted alkynes is the alkylation of terminal alkynes. This process typically involves the deprotonation of a smaller terminal alkyne with a strong base to form a nucleophilic acetylide ion, which then reacts with an appropriate alkyl halide. Another established method is the double elimination of dihalide precursors to form the characteristic carbon-carbon triple bond. vulcanchem.com

Research in this area has led to the successful synthesis of various derivatives. An example is 5-methyloct-3-yne-1,5-diol , a compound that incorporates two hydroxyl groups. solubilityofthings.com The presence of both an alkyne and diol functionality makes it a versatile intermediate for organic synthesis. solubilityofthings.com Another synthesized derivative is (2R,S)-2-Methyloct-3-yne-l,2,8-triol , which further expands the functional complexity. cardiff.ac.uk

More intricate synthetic campaigns have utilized chiral building blocks related to 5-methyl-3-octyne. In the convergent synthesis of highly potent analogues of Vitamin D3, complex A-ring enyne synthons were prepared. These include stereoisomers of 3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methyloct-1-en-7-yne . nih.gov These elaborate synthons were then coupled with other molecular fragments using palladium-catalyzed cross-coupling reactions to construct the final complex analogues. nih.gov This work highlights how structurally modified alkynes serve as critical components in the assembly of sophisticated molecules.

| Derivative Name | Key Structural Modification | Synthetic Precursor/Method Highlight | Reference |

|---|---|---|---|

| 5-methyloct-3-yne-1,5-diol | Introduction of two hydroxyl groups | Functionalization of the octyne backbone | solubilityofthings.com |

| (2R,S)-2-Methyloct-3-yne-l,2,8-triol | Incorporation of three hydroxyl groups | Multi-step synthesis involving functional group manipulation | cardiff.ac.uk |

| (3S,4S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methyloct-1-en-7-yne | Silyl ether protection, vinyl group, specific stereochemistry | Used as an A-ring synthon in Vitamin D3 analogue synthesis | nih.gov |

Structure-Reactivity Relationship Studies of Substituted Octynes

The reactivity of an alkyne is intrinsically linked to its structure. In 5-methyl-3-octyne, the presence of the methyl group at the propargylic position introduces steric hindrance that can influence its kinetic and thermodynamic stability compared to linear octynes. vulcanchem.com Structure-reactivity relationship studies investigate how such modifications—including steric bulk, electronic effects, and bond strain—alter the chemical behavior of the alkyne functional group.

One of the most significant factors influencing alkyne reactivity is bond angle strain. In linear alkynes, the C-C≡C-C bond angle is approximately 180°. However, when the alkyne is incorporated into a cyclic structure, such as in cyclooctynes, this bond angle becomes severely distorted. This distortion, or ring strain, raises the ground-state energy of the alkyne, making it more reactive. For example, the distortion energy required to reach the transition state in a cycloaddition reaction is significantly lower for cyclooctyne (B158145) (2.1 kcal/mol) compared to a linear alkyne like 2-butyne (B1218202) (10.1 kcal/mol). acs.org This principle, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a cornerstone of bioorthogonal chemistry.

Substituents also exert powerful electronic effects. Quantum chemistry studies on substituted cyclooctynes have shown that electron-withdrawing groups can dramatically enhance reactivity. researchgate.net The introduction of trifluoromethyl groups or fluorine atoms at the propargylic position (the carbon adjacent to the alkyne) leads to a decrease in the activation energy of cycloaddition reactions, thereby increasing the reaction rate. researchgate.net This is attributed to the stabilizing effect these substituents have on the transition state.

Furthermore, the substitution pattern on an unsymmetrical alkyne dictates the regioselectivity of addition reactions. In the electrophilic addition of reagents like hydrogen halides (HX) to alkynes, the reaction proceeds according to Markovnikov's rule. pressbooks.pub The hydrogen atom adds to the carbon of the triple bond that is less substituted, while the halide adds to the more substituted carbon. pressbooks.pub This is because the reaction proceeds through a carbocation intermediate, and the more stable, more substituted carbocation is preferentially formed.

| Structural Feature | Example Compound Type | Effect on Reactivity | Underlying Principle | Reference |

|---|---|---|---|---|

| Steric Hindrance | 5-Methyl-3-octyne | Alters kinetic and thermodynamic stability compared to linear octynes | Steric shielding of the alkyne bond | vulcanchem.com |

| Ring Strain | Cyclooctynes | Greatly increased reactivity in cycloadditions | Ground-state destabilization (bond angle distortion) | acs.org |

| Electronic Effects | Fluorinated Cyclooctynes | Enhanced reactivity in cycloadditions | Lowering of activation energy by electron-withdrawing groups | researchgate.net |

| Substitution Pattern | Unsymmetrical Alkynes (e.g., 1-Hexyne) | Determines regioselectivity in electrophilic additions | Formation of the most stable carbocation intermediate (Markovnikov's Rule) | pressbooks.pub |

Stereochemical Aspects of Chiral Alkyne Analogues

Stereochemistry is a critical aspect in the study of 5-methyl-3-octyne analogues, as the parent compound itself is chiral. The carbon atom at position 5 is a stereocenter, meaning it is bonded to four different groups, and can exist in either an (R) or (S) configuration. ulisboa.pt The three-dimensional arrangement of atoms in these chiral analogues can significantly influence their chemical and biological properties. ulisboa.pt

The synthesis of chiral alkyne analogues often involves reactions where a new stereocenter is created. When a reaction occurs on a molecule that already possesses a chiral center, the outcome is often the formation of diastereomers in unequal amounts. libretexts.org For example, the reaction of a nucleophile with a chiral carbocation intermediate will not occur with equal probability from both faces. Steric hindrance caused by the existing chiral center makes one face more accessible than the other, leading to a mixture of diastereomeric products where one predominates. libretexts.org

This principle is clearly illustrated in the synthesis of complex vitamin D3 analogues, which utilized specific stereoisomers of chiral alkyne synthons. nih.gov Researchers prepared four distinct stereoisomers of a methyloctyne derivative to serve as building blocks:

(3S,4S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methyloct-1-en-7-yne

(3S,4R,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methyloct-1-en-7-yne

(3S,4S,5S)-3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methyloct-1-en-7-yne

(3R,4R,5S)-3,5-bis[(tert-butyldimethylsilyl)oxy]-4-methyloct-1-en-7-yne

The use of these stereochemically pure starting materials allowed for the controlled synthesis of specific diastereomers of the final vitamin D3 analogues, demonstrating how the stereochemistry of the alkyne precursor dictates the stereochemistry of the product. nih.gov

Beyond stereogenic centers, other forms of stereoisomerism are relevant to alkyne analogues. Molecules with hindered rotation around a single bond can exhibit axial chirality, giving rise to stable atropisomers. unibo.it Similarly, allenes, which contain cumulative double bonds, can lack a plane of symmetry and be chiral despite not having a traditional stereocenter. masterorganicchemistry.com The design and synthesis of alkyne analogues must therefore consider this full spectrum of stereochemical possibilities.

| Compound/Analogue Type | Source of Chirality | Stereochemical Description | Significance | Reference |

|---|---|---|---|---|

| 5-Methyl-3-octyne | Stereogenic Center (C5) | Can exist as (R)-5-methyl-3-octyne or (S)-5-methyl-3-octyne | The parent chiral scaffold. | ulisboa.pt |

| (2R,4R)- and (2S,4R)-4-methyl-2-hexanol | Reaction on a Chiral Precursor | A mixture of diastereomers formed in unequal amounts | Illustrates how a pre-existing stereocenter directs the formation of a new one. | libretexts.org |

| Vitamin D3 Analogue Precursors | Multiple Stereogenic Centers | Synthesized as specific stereoisomers (e.g., 3S,4S,5R) | Control over absolute stereochemistry in complex molecule synthesis. | nih.gov |

| Hindered Biaryls | Axial Chirality | Exist as stable atropisomers (P or M configuration) | A type of chirality arising from restricted rotation, relevant to complex analogues. | unibo.it |

5 Methyloct 3 Yne As a Synthetic Building Block in Complex Molecule Construction

Application in Diversified Organic Synthesis

The strategic placement of a methyl group in 5-methyloct-3-yne introduces chirality, which is a critical consideration in the synthesis of biologically active molecules and complex natural products. While specific documented applications of 5-methyloct-3-yne are not extensively reported in publicly available literature, its structural motifs are present in various natural products and serve as key intermediates in their synthesis. The reactivity of the alkyne functionality allows for a wide array of chemical transformations, enabling the construction of diverse molecular frameworks.

The presence of the triple bond in 5-methyloct-3-yne allows it to participate in a variety of reactions, including hydrogenation, hydration, and cycloadditions. For instance, partial reduction of the alkyne can lead to the stereoselective formation of either cis- or trans-alkenes, which are themselves versatile intermediates. Complete hydrogenation would yield the corresponding alkane, 5-methyloctane.

A related compound, 5-methyloct-3-yne-1,5-diol, highlights the synthetic potential of this structural backbone. solubilityofthings.com The presence of hydroxyl groups in this derivative expands its utility, allowing for further functionalization and incorporation into larger molecules. solubilityofthings.com This diol is noted as a valuable intermediate in organic synthesis and is found in some natural products, contributing to their characteristic flavors and aromas. solubilityofthings.com The chemical reactivity of the alkyne in this diol allows for reactions such as acetylation and halogenation, underscoring the versatility of the 5-methyl-3-octyne framework. solubilityofthings.com

The synthesis of internal alkynes like 5-methyloct-3-yne can be achieved through methods such as the alkylation of terminal alkynes. vulcanchem.com For example, a terminal alkyne can be deprotonated with a strong base to form a nucleophilic acetylide, which then reacts with an appropriate alkyl halide. vulcanchem.com

Convergent and Divergent Synthesis Strategies

The structure of 5-methyloct-3-yne is well-suited for both convergent and divergent synthetic strategies, which are key principles in modern organic synthesis aimed at improving efficiency and enabling access to a variety of related compounds from a common intermediate.

Divergent synthesis , on the other hand, allows for the creation of a library of structurally related compounds from a single starting material or intermediate. beilstein-journals.orgbeilstein-journals.org Starting with 5-methyloct-3-yne, a series of reactions can be employed to selectively modify different parts of the molecule, leading to a diverse set of products. For example, the alkyne can be transformed into various functional groups, while the chiral center can direct the stereochemical outcome of subsequent reactions. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies.

Catalyst-controlled divergent synthesis is a powerful tool where the outcome of a reaction is determined by the choice of catalyst. beilstein-journals.orgbeilstein-journals.org For instance, different metal catalysts could be used to achieve different modes of cyclization or addition across the alkyne of a derivative of 5-methyloct-3-yne, leading to distinct product scaffolds.

Role in the Preparation of Advanced Intermediates

5-Methyloct-3-yne and its derivatives can serve as crucial precursors for the synthesis of advanced intermediates, which are complex molecules that are themselves starting materials for the final steps of a total synthesis. The ability to introduce chirality early in a synthetic sequence using a building block like 5-methyloct-3-yne is highly advantageous.

The functional versatility of related compounds like 5-methyloct-3-yne-1,5-diol underscores their potential in preparing advanced intermediates. solubilityofthings.com The combination of a chiral center and multiple reactive sites (alkyne and hydroxyl groups) allows for a stepwise and controlled elaboration of the molecular structure. Researchers exploring new pharmaceuticals and materials see promise in such compounds for developing innovative drugs and tailored materials. solubilityofthings.com

The synthesis of complex molecules often relies on the availability of such versatile building blocks. While direct and extensive research on 5-methyloct-3-yne itself is limited in open literature, the principles of organic synthesis strongly suggest its potential as a valuable tool for chemists. The strategic combination of its chiral nature and the reactivity of the internal alkyne provides a platform for the efficient and stereoselective construction of a wide range of complex organic molecules.

Future Research Directions and Unaddressed Challenges in 5 Methyloct 3 Yne Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is a cornerstone of modern organic chemistry, with extensive research into the selective transformation of alkynes. nih.govuni-giessen.de This includes transition-metal catalysis for reactions like hydrogenation, hydration, and annulation, as well as the rise of organocatalysis. uni-giessen.debrainly.comacs.org

For instance, the selective hydrogenation of alkynes to cis-alkenes using catalysts like Lindlar's catalyst is a well-established method. brainly.com While this reaction is generally applicable to internal alkynes, specific studies detailing the optimization, selectivity, and catalyst performance exclusively for 5-methyloct-3-yne are not available. Similarly, while gold- and indium-based catalysts are known for their efficiency in alkyne hydration and cycloisomerization reactions, their application to 5-methyloct-3-yne has not been a specific subject of published research. brainly.comacs.org

The table below illustrates general catalytic systems for internal alkynes, which could theoretically be applied to 5-methyloct-3-yne, though specific data for this substrate is lacking.

| Transformation | Catalyst System Example | Potential Product from 5-Methyloct-3-yne |

| Syn-Hydrogenation | Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar's Catalyst) | (Z)-5-Methyloct-3-ene |

| Anti-Hydrogenation | Na, NH₃ (l) | (E)-5-Methyloct-3-ene |

| Hydration | H₂SO₄, H₂O, HgSO₄ | 5-Methyloctan-4-one |

| Hydroboration-Oxidation | 1. Disiamylborane; 2. H₂O₂, NaOH | (E)-5-Methyloct-3-en-4-ol |

This table is based on general reactions of internal alkynes and does not represent experimentally verified results for 5-methyloct-3-yne from the searched literature.

Advanced Characterization Techniques for Dynamic Processes

The study of reaction mechanisms and dynamic processes relies on advanced characterization techniques. In modern chemical research, this often involves in-situ spectroscopic methods (like NMR and IR spectroscopy) and computational studies (like Density Functional Theory, DFT) to understand reaction kinetics, identify transient intermediates, and elucidate reaction pathways. acs.org

Green Chemistry Innovations in Alkyne Synthesis and Derivatization

Green chemistry principles, such as atom economy, use of environmentally benign solvents, and energy efficiency, are increasingly integrated into chemical synthesis. vulcanchem.comcardiff.ac.uk Innovations in alkyne chemistry include the development of solvent-free reactions, the use of less toxic metal catalysts (e.g., bismuth or iron), and atom-economical addition reactions. vulcanchem.comsolubilityofthings.com

The synthesis of internal alkynes like 5-methyloct-3-yne can be achieved through methods like the alkylation of smaller terminal alkynes. Research into greener alternatives, such as alkyne metathesis or improved catalytic routes with higher atom economy, is a general goal in organic synthesis. googleapis.com However, specific green chemistry innovations reported for either the synthesis or the subsequent derivatization of 5-methyloct-3-yne could not be found in the surveyed literature. The application of principles like using water as a solvent or developing catalyst systems that can be easily recovered and reused has not been documented for this particular compound. vulcanchem.comsolubilityofthings.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 5-methyl-3-octyne, and how do reaction parameters impact yield and purity?

- Answer : Synthesis of 5-methyl-3-octyne can be approached via alkyne alkylation or cross-coupling reactions. For instance, the compound has been identified in Artemisia annua phytochemical profiles using gas chromatography-mass spectrometry (GC-MS), with a retention time of 6.5271 min and a low abundance (0.5146% area) . Laboratory synthesis may involve Sonogashira coupling between a propargyl halide and a methyl-substituted alkyl precursor, with palladium catalysts and copper iodide as co-catalysts. Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity and byproduct formation. Purification via fractional distillation or column chromatography is critical to isolate the target compound from isomers like 7-methyl-3-octyne .

Q. Which spectroscopic techniques are most effective for structural confirmation of 5-methyl-3-octyne?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Peaks for methyl groups (δ ~1.8–2.1 ppm) and triple-bond-proximal protons (δ ~1.5–2.0 ppm).

- ¹³C NMR : Signals for sp-hybridized carbons (δ ~70–85 ppm) and methyl carbons (δ ~20–25 ppm).

Fourier-transform infrared (FT-IR) spectroscopy identifies the C≡C stretch (~2100–2260 cm⁻¹), while GC-MS confirms molecular weight (124.22 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the reactivity of 5-methyl-3-onexperimentalyne in transition metal-catalyzed reactions?

- Answer : Density functional theory (DFT) calculations can model electronic effects of the methyl group on alkyne coordination to metal centers (e.g., Pd, Cu). For example, steric hindrance from the methyl group may reduce catalytic efficiency in cycloaddition reactions compared to unsubstituted 3-octyne. Comparative studies with analogs (e.g., 4-octyne, dipropylethyne) can validate computational predictions .

Q. What experimental strategies address contradictions in reported cytotoxicity of 5-methyl-3-octyne derivatives?

- Answer : Discrepancies in biological activity (e.g., anti-proliferative vs. non-toxic effects) may arise from impurity profiles or cell-line-specific responses. Rigorous purity assessment (HPLC, GC-MS) and standardized cytotoxicity assays (e.g., MTT, IC50 determination) are critical. For example, N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide, a structurally related compound, showed variable IC50 values across tumor cell lines (hepatocarcinoma > leukemia > breast carcinoma), highlighting the need for multi-assay validation .

Q. How does 5-methyl-3-octyne interact with biological membranes, and what methodological approaches quantify this?

- Answer : Lipophilicity (logP ~3.5) predicts membrane permeability, which can be measured via octanol-water partition assays. Fluorescence anisotropy or surface plasmon resonance (SPR) can assess binding to lipid bilayers. Comparative studies with non-methylated 3-octyne may isolate the methyl group’s role in membrane interaction .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference spectral libraries (e.g., NIST, EPA/NIH Mass Spectral Database) to confirm compound identity .

- Experimental Design : Use controlled synthetic protocols (e.g., inert atmosphere for alkyne stability) and replicate biological assays across independent labs .

- Resource Utilization : Leverage databases like PubChem, Reaxys, and SciFinder for comparative data on analogs (e.g., 5-decyne, 3-hexyne) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.